molecular formula C9H6FNOS B8659028 2-Fluoro-4-(thiazol-4-yl)phenol

2-Fluoro-4-(thiazol-4-yl)phenol

Cat. No.: B8659028
M. Wt: 195.22 g/mol
InChI Key: YVCOYZFLAVPLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(thiazol-4-yl)phenol is a useful research compound. Its molecular formula is C9H6FNOS and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6FNOS

Molecular Weight

195.22 g/mol

IUPAC Name

2-fluoro-4-(1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C9H6FNOS/c10-7-3-6(1-2-9(7)12)8-4-13-5-11-8/h1-5,12H

InChI Key

YVCOYZFLAVPLLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=N2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of phosphorus pentasulfide (8.6 g, 19.3 mmol) in dioxane (53 ml) was added formamide (5.2 g, 115.5 mmol), and the mixture was heated at reflux temperature for 2 hours. The mixture was cooled down to room temperature, and the solution was decanted away from solids. To a stirred solution of 2-bromo-1-(3-fluoro-4-hydroxyphenyl)-1-ethanone (3.02 g, 12.98 mmol) in dioxane (50 ml) was added the thioformamide solution, and the mixture was heated at reflux temperature for 6 hours. The mixture was cooled down to room temperature, and made basic by addition of 0.5M NaOH aqueous solution. The whole was extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:3) to give title compound (2.11 g, 83% yield).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

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